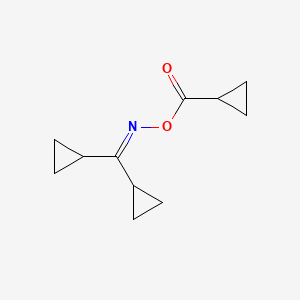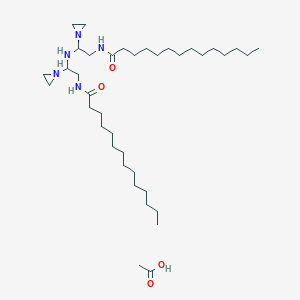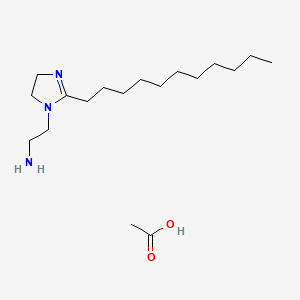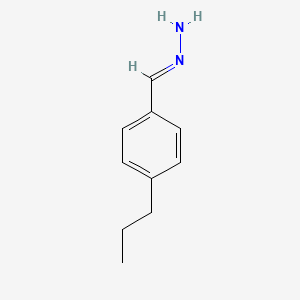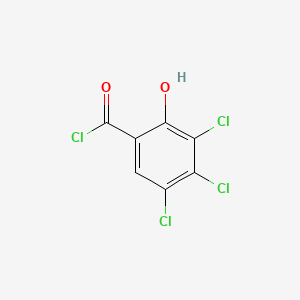
3,4,5-Trichloro-2-hydroxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4,5-Trichloro-2-hydroxybenzoyl chloride typically involves the chlorination of 2-hydroxybenzoyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve similar chlorination processes, optimized for large-scale production.
Chemical Reactions Analysis
3,4,5-Trichloro-2-hydroxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4,5-trichloro-2-hydroxybenzoic acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trichloro-2-hydroxybenzoyl chloride has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2-hydroxybenzoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-Trichloro-2-hydroxybenzoyl chloride can be compared with similar compounds such as:
3,5-Dichloro-4-hydroxybenzoyl chloride: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
3,4-Dichlorobenzoyl chloride: This compound lacks the hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and acyl chloride functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
50274-83-4 |
|---|---|
Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
3,4,5-trichloro-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-2(7(11)13)6(12)5(10)4(3)9/h1,12H |
InChI Key |
IQRVLVXGJGIZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



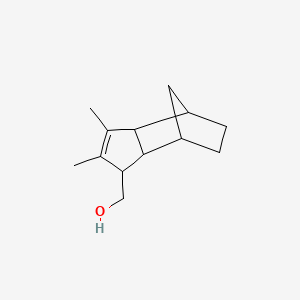
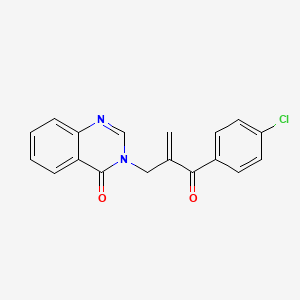
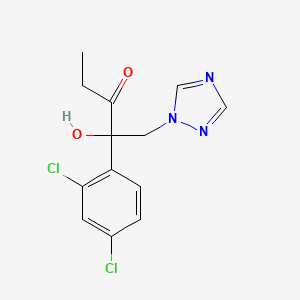
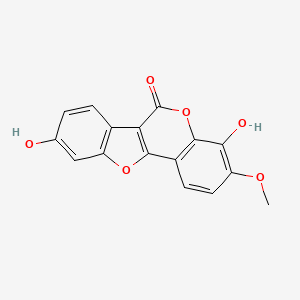

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)



